5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a nitro group, a naphthalene moiety, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Moiety: The synthesis begins with the preparation of the naphthalene derivative through a Friedel-Crafts alkylation reaction.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine.
Coupling Reaction: The final step involves a coupling reaction between the naphthalene derivative and the pyrimidine ring under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-nitro-4,7-dihydroazolo [1,5-a]pyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(2,6-dichlorophenyl)acetamide: Another nitro-containing heterocyclic compound with potential biological applications.
Uniqueness
5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-22-21(26(29)30)19(24-23(28)25-22)12-11-18-17-9-5-4-8-16(17)10-13-20(18)31-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,24,25,27,28)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXZZWTIBRSQV-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\C4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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